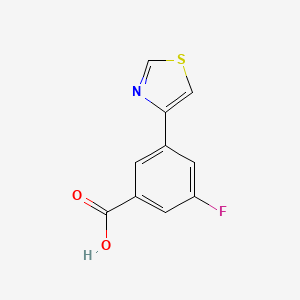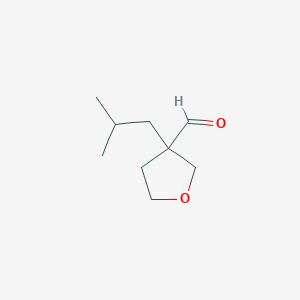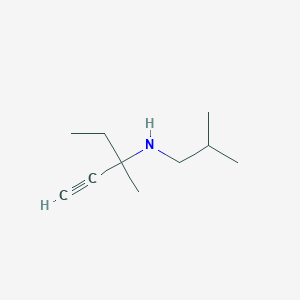![molecular formula C11H13N3O2 B15262274 3-[4-(Aminomethyl)phenyl]-1-methylimidazolidine-2,4-dione](/img/structure/B15262274.png)
3-[4-(Aminomethyl)phenyl]-1-methylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Aminomethyl)phenyl]-1-methylimidazolidine-2,4-dione is a chemical compound with the molecular formula C12H15N3O2. It is known for its unique structure, which includes an imidazolidine ring and an aminomethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Aminomethyl)phenyl]-1-methylimidazolidine-2,4-dione typically involves the reaction of 4-(aminomethyl)benzoic acid with 1-methylimidazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Aminomethyl)phenyl]-1-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-[4-(Aminomethyl)phenyl]-1-methylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(Aminomethyl)phenyl]-1-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The aminomethyl group plays a crucial role in binding to target molecules, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Similar Compounds
3-[4-(Substituted-aminomethyl)phenyl]-1-methylimidazolidine-2,4-dione: These derivatives have similar structures but with different substituents on the aminomethyl group.
1,3,5-tris[(4-(Substituted-aminomethyl)phenyl)methyl]benzene: These compounds have a different core structure but share the aminomethylphenyl group.
Uniqueness
3-[4-(Aminomethyl)phenyl]-1-methylimidazolidine-2,4-dione is unique due to its specific combination of the imidazolidine ring and aminomethylphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H13N3O2 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
3-[4-(aminomethyl)phenyl]-1-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H13N3O2/c1-13-7-10(15)14(11(13)16)9-4-2-8(6-12)3-5-9/h2-5H,6-7,12H2,1H3 |
InChI Key |
NFNNIHDNLPGMNM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)N(C1=O)C2=CC=C(C=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


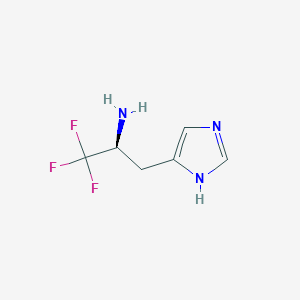
![[2-(Aminomethyl)phenyl]methanesulfonamide](/img/structure/B15262202.png)
![1-({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperidin-4-amine](/img/structure/B15262207.png)
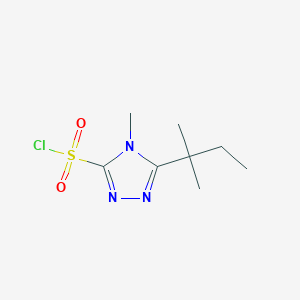
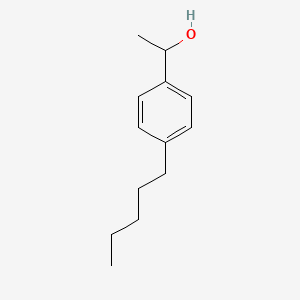
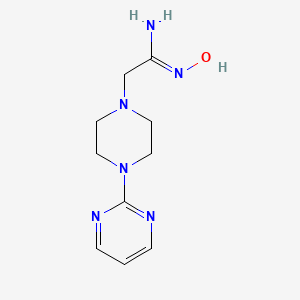
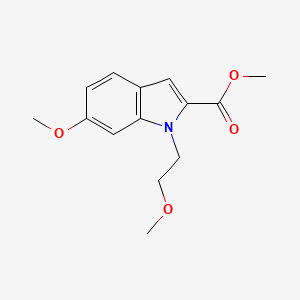
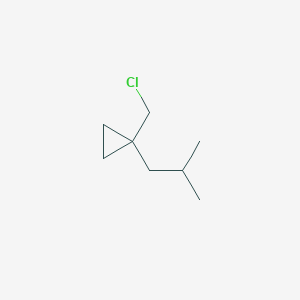
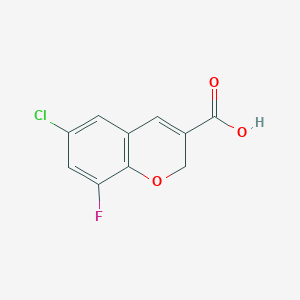
![4-[(Piperazin-1-yl)methyl]-1H-indole](/img/structure/B15262279.png)
